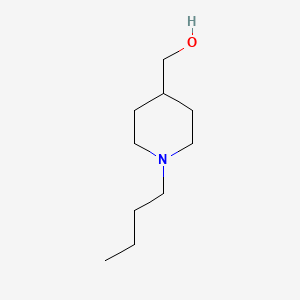

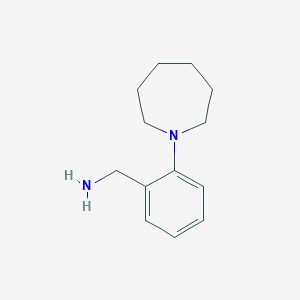

4-哌啶甲醇,1-丁基-

描述

Synthesis Analysis

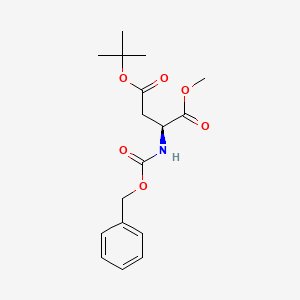

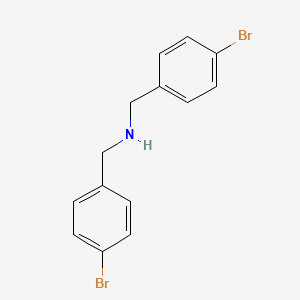

The synthesis of related piperidine derivatives is a common theme across the papers. For instance, the synthesis of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with various substitutions on the piperidine ring has been reported to yield compounds with neuroleptic activity . Another study describes the synthesis of 1,3-diphenyl-1-butanone derivatives and their rearranged products when reacted with piperidine derivatives . Additionally, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process starting from piperidin-4-ylmethanol . An efficient and practical asymmetric synthesis of a piperidine dicarboxylate, a useful intermediate for nociceptin antagonists, has also been developed .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been analyzed using various spectroscopic techniques. The vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were recorded and computed using HF and DFT methods, with the geometrical parameters being in agreement with XRD data . The spatial structures of geometric isomers of some 4-substituted piperidines were determined by IR and PMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by their molecular structure. The negative electrostatic potential regions of 2,2-diphenyl-4-(piperidin-1-yl)butanamide suggest possible sites for electrophilic attack, while the positive regions indicate potential sites for nucleophilic attack . The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds like crizotinib, showcases the chemical versatility of piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and the nature of substituents on the piperidine ring. The HOMO and LUMO energies, as well as the natural bond orbital analysis, provide insights into the stability and charge transfer within the molecule . The molecular docking study of 2,2-diphenyl-4-(piperidin-1-yl)butanamide predicts antidyskinetic activity, indicating the potential pharmacological properties of these compounds .

科学研究应用

胃抗分泌剂:哌啶甲醇的一些衍生物,如 4-(二苯甲基)-1-[(辛亚氨基)甲基]哌啶,是有效的胃抗分泌剂。这些化合物已被研究其在不具有抗胆碱活性的情况下治疗消化性溃疡病的潜力 (Scott 等,1983)。

钙通道配体:研究表明,哌啶甲醇衍生物的某些立体异构体对钙通道有很强的亲和力,这对于理解它们在药物应用中的作用机制非常重要 (Zhang 等,1992)。

芳香化酶抑制剂:哌啶甲醇衍生物已被合成并评估其抑制雌激素生物合成的能力,对治疗激素依赖性乳腺癌有意义 (Hartmann 和 Batzl,1986)。

离子交换膜:聚(亚苯基哌啶鎓)化合物是一类衍生自哌啶甲醇的材料,已被研究用于碱性燃料电池中的阴离子交换膜。它们表现出优异的碱稳定性和导电性 (Olsson 等,2018)。

固相合成:哌啶-4-酮衍生物,可以从哌啶甲醇衍生,已用于固相合成,用于有效构建各种取代分子,展示了哌啶甲醇在合成化学中的多功能性 (Barco 等,1998)。

pH 敏感性聚合物:哌啶甲醇衍生物已被用于合成 pH 敏感和可生物降解的聚合物,聚(β-氨基酯),它们在药物载体应用中具有潜力 (Kim 等,2005)。

安全和危害

4-Piperidinemethanol, 1-butyl- is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

(1-butylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJOIIUQZHTVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437132 | |

| Record name | 4-Piperidinemethanol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Butylpiperidin-4-yl)methanol | |

CAS RN |

148703-15-5 | |

| Record name | 1-Butyl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148703-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

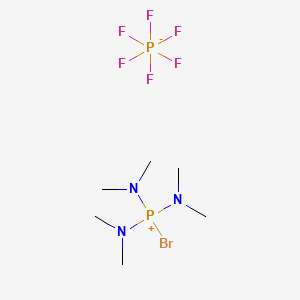

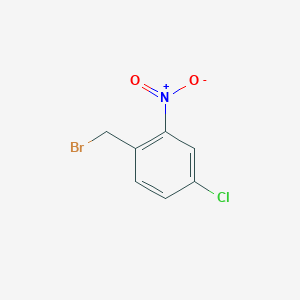

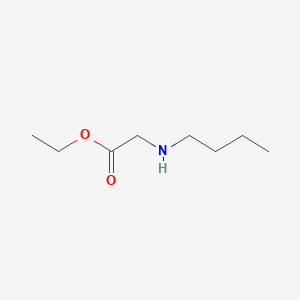

Synthesis routes and methods I

Procedure details

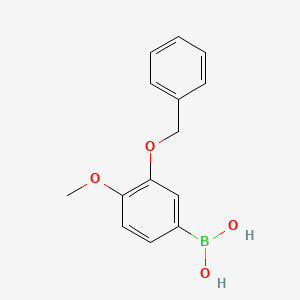

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)

![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)